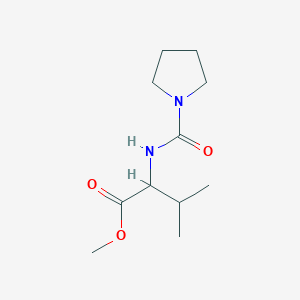

methyl N-(pyrrolidin-1-ylcarbonyl)valinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl N-(pyrrolidin-1-ylcarbonyl)valinate” is a chemical compound with the molecular formula C11H20N2O3 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a carbonyl group, and a valinate group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. These can include intermolecular cyclization reactions .Scientific Research Applications

Glycosylation Reactions

The reaction of amino acids with glucose in a mixture of pyridine and acetic acid, such as Valylhistidine reacting with glucose to form glucosylvalylhistidine, demonstrates the potential application of amino acid derivatives in glycosylation reactions. This process, which also occurs in aqueous solutions at specific conditions, highlights the relevance of such compounds in modifying protein structures, potentially affecting their stability, recognition, and activity in biological systems (Dixon, 1972).

Ionic Liquids and Catalysis

Methyl N-(pyrrolidin-1-ylcarbonyl)valinate-related compounds have been utilized in the synthesis of ionic liquids which serve as catalysts for selective O-methylation of phenols and benzyl alcohols. The use of dimethylcarbonate as the methylating agent in these reactions, facilitated by pyridinium-based ionic liquids, underscores the compound's utility in promoting environmentally friendly catalytic processes that achieve high selectivity and yield (Das & Das, 2015).

Electrochemical Applications

In the realm of electrochemistry, derivatives of pyrrolidinium, such as those related to this compound, have been employed in the synthesis of conducting polymers. These materials, prepared via electropolymerization, exhibit reversible electrochemical properties between oxidized (conducting) and neutral (insulating) states, offering potential applications in electronic devices and sensors (Diaz et al., 1981).

Synthesis of Pyrrolidines

The synthesis of pyrrolidines, which are significant in both medicinal chemistry and industry, can involve this compound or its derivatives. These compounds participate in [3+2] cycloaddition reactions under mild conditions, producing pyrrolidine derivatives with potential biological effects, thereby showcasing their importance in the development of new pharmaceuticals and agrochemical products (Żmigrodzka et al., 2022).

Thermosolvatochromism Studies

Research into the thermosolvatochromic behaviors of pyrrolidinium-based ionic liquids, which might include derivatives of this compound, has revealed insights into the effects of temperature and alkyl chain length on polarity and hydrogen bonding capabilities. Such studies are essential for understanding the physicochemical properties of ionic liquids and their potential applications in various industrial processes (Khupse & Kumar, 2010).

Future Directions

Pyrrolidine derivatives, such as “methyl N-(pyrrolidin-1-ylcarbonyl)valinate”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring new synthetic methods, studying their biological activities, and developing new drugs based on these compounds.

properties

IUPAC Name |

methyl 3-methyl-2-(pyrrolidine-1-carbonylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(2)9(10(14)16-3)12-11(15)13-6-4-5-7-13/h8-9H,4-7H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWKOKRJJBECJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B2829787.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2829790.png)

![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide](/img/structure/B2829795.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)

![2-(3-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2829798.png)

![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-2,3-dihydro-1-benzofuran](/img/structure/B2829802.png)